molecular formula C13H11ClFN3O3 B2748994 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide CAS No. 1448034-89-6

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2748994
CAS No.: 1448034-89-6
M. Wt: 311.7
InChI Key: CXSLAQSARBYABP-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a benzamide moiety with chlorine and fluorine substituents. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. One common method includes the following steps:

    Synthesis of 2,4-dimethoxypyrimidine: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Fluorination: The addition of the fluorine atom to the benzamide ring.

    Coupling Reaction: The final step involves coupling the pyrimidine ring with the benzamide moiety under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine and fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different halogen substituents. This makes it particularly valuable in certain applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O3/c1-20-12-10(6-16-13(18-12)21-2)17-11(19)8-4-3-7(15)5-9(8)14/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSLAQSARBYABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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